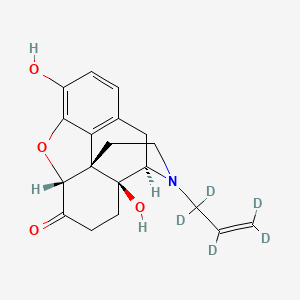

Naloxone-d5

Descripción

Propiedades

IUPAC Name |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17+,18+,19-/m1/s1/i1D2,2D,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHSEJADLWPNLE-HEEDNVRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301344747 | |

| Record name | Naloxone-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261079-38-2 | |

| Record name | Naloxone-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Naloxone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of deuterated naloxone, a critical tool in pharmacokinetic studies and clinical research. By replacing specific hydrogen atoms with their heavier isotope, deuterium, researchers can significantly alter the metabolic profile of the drug, allowing for more precise investigations into its absorption, distribution, metabolism, and excretion (ADME). This document details the synthetic pathways, experimental protocols, and the underlying pharmacology of naloxone.

Introduction to Deuterated Naloxone

Naloxone is a potent and selective opioid receptor antagonist, widely used to reverse the effects of opioid overdose. Deuteration of naloxone, typically on the N-allyl group (Naloxone-d5), creates a molecule with a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes, particularly enzymatic cleavage, leading to a longer plasma half-life and altered pharmacokinetic profile. This property makes deuterated naloxone an invaluable internal standard for the quantitative analysis of naloxone in biological samples by mass spectrometry.

Synthesis of Deuterated Naloxone

The synthesis of deuterated naloxone generally follows the established synthetic routes for naloxone, with the introduction of deuterium atoms at a specific stage. The most common starting material for the synthesis of naloxone is thebaine, a naturally occurring opium alkaloid.

A potential synthetic pathway for deuterated naloxone (specifically this compound, where the five hydrogens on the allyl group are replaced by deuterium) can be conceptualized based on the known synthesis of naloxone and general deuteration techniques. This would involve the N-alkylation of noroxymorphone with a deuterated allyl bromide (allyl-d5-bromide).

A plausible multi-step synthesis starting from thebaine is outlined below:

-

Oxidation of Thebaine: Thebaine is first oxidized to 14-hydroxycodeinone.

-

Catalytic Reduction: The 14-hydroxycodeinone is then catalytically reduced to oxycodone.

-

O-Demethylation: The methyl group at the 3-position is removed to yield oxymorphone.

-

N-Demethylation: The N-methyl group of oxymorphone is removed to produce the key intermediate, noroxymorphone.

-

N-Alkylation with Deuterated Allyl Bromide: Noroxymorphone is then alkylated with allyl-d5-bromide in the presence of a base to yield this compound.

A commercially available analytical reference standard for this compound exists, with the formal name (5α)-4,5-epoxy-3,14-dihydroxy-17-(2-propen-1-yl-1,1,2,3,3-d5)-morphinan-6-one and CAS Number 1261079-38-2[1]. The synthesis of a deuterium-labeled version of the related morphinan, desomorphine, has also been reported, suggesting the feasibility of such synthetic strategies within this class of compounds[2].

Experimental Protocols

General Synthesis of Naloxone from Thebaine:

A common industrial synthesis of naloxone hydrochloride starting from thebaine involves several key transformations[3][4].

-

Step 1: Oxidation of Thebaine to 14-Hydroxycodeinone.

-

Step 2: Reduction to Oxycodone.

-

Step 3: O-Demethylation to Oxymorphone.

-

Step 4: N-Demethylation to Noroxymorphone.

-

Step 5: N-Allylation to Naloxone.

-

Step 6: Salt Formation to Naloxone Hydrochloride.

Illustrative N-Allylation of Noroxymorphone to Naloxone:

To a suspension of noroxymorphone in a suitable solvent mixture (e.g., N-methyl-2-pyrrolidone and water), allyl bromide and a base such as triethylamine are added. The reaction mixture is heated to drive the alkylation reaction. Upon completion, the product is isolated and purified, often by column chromatography[5]. For the synthesis of this compound, allyl-d5-bromide would be used in this step.

Quantitative Data

The following table summarizes typical yields for the non-deuterated synthesis of naloxone hydrochloride from thebaine, as described in patent literature. These values can serve as a benchmark for the development of a deuterated synthesis, although yields may vary with the introduction of deuterated reagents and optimization of reaction conditions.

| Reaction Step | Starting Material | Product | Reagents | Typical Yield (%) |

| Oxidation & Reduction | Thebaine | 14-Hydroxydihydrocodeinone | Formic acid, m-CPBA, then Na2SO3 | High |

| Esterification | 14-Hydroxydihydrocodeinone | Ester Compound | Acetic Anhydride | High |

| Demethylation & Hydrolysis | Ester Compound | Noroxymorphone | BBr3 or other demethylating agents | Moderate |

| N-Allylation | Noroxymorphone | Naloxone | Allyl Bromide, Base | ~84%[5] |

| Salt Formation | Naloxone | Naloxone Hydrochloride | Hydrochloric Acid | ~92-93%[3] |

Note: Yields are indicative and can vary based on specific reaction conditions and scale.

Manufacturing and Purification

The manufacturing process for deuterated naloxone would largely mirror that of its non-deuterated counterpart, with stringent quality control at each step to ensure chemical purity and the desired level of deuterium incorporation.

General Manufacturing Workflow:

References

- 1. caymanchem.com [caymanchem.com]

- 2. Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary [mdpi.com]

- 3. Crosstalk between G protein-coupled receptors (GPCRs) and tyrosine kinase receptor (TXR) in the heart after morphine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104230945A - Synthetic method of naloxone hydrochloride - Google Patents [patents.google.com]

- 5. Naloxone synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Stability and Recommended Storage of Naloxone-d5

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the stability and recommended storage conditions for Naloxone-d5. It is important to note that while extensive stability data is available for the non-deuterated parent compound, Naloxone, specific quantitative stability studies on this compound under various stress conditions are not widely published. The information presented herein for Naloxone is intended to provide a strong indication of the expected stability of this compound, which, due to the kinetic isotope effect, is anticipated to be at least as stable as, or more stable than, its non-deuterated counterpart.

Introduction

This compound is the deuterated analog of Naloxone, a potent opioid receptor antagonist. It is widely used as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Naloxone in biological matrices.[1][2] The stability of an internal standard is critical for the reliability and reproducibility of analytical data. This guide provides a detailed summary of the known stability profile of Naloxone and the recommended storage conditions for this compound, along with general experimental protocols for stability assessment.

Recommended Storage Conditions for this compound

Based on information from suppliers of this compound as a certified reference material (CRM), the following storage conditions are recommended to ensure its long-term stability.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Stated Stability | Container |

| Neat Solid | -20°C | ≥ 5 years[1] | Tightly sealed, light-resistant vial |

| Solution in Methanol or Acetonitrile | -20°C | Refer to manufacturer's certificate of analysis | Amber glass ampule or vial |

Stability Profile of Naloxone (as a proxy for this compound)

The following tables summarize the stability of Naloxone under various conditions. It is reasonable to infer that this compound will exhibit a similar or enhanced stability profile.

Thermal Stability

Studies on Naloxone hydrochloride have demonstrated its remarkable thermal stability, even under conditions of extreme temperature cycling.

Table 2: Summary of Thermal Stability Studies on Naloxone Hydrochloride

| Condition | Duration | Analyte Concentration | Observations | Reference |

| Heat Cycling (80°C for 8h, Room Temp for 16h) | 28 days | No significant change | Chemically stable | [3][4] |

| Freeze-Thaw Cycling (-20°C for 16h, 4°C for 8h) | 28 days | No significant change | Chemically stable, though precipitate observed in ampoules after ~1 week[4] | [3][4][5][6] |

| Expired Samples (Room Temperature Storage) | Up to 19 months post-expiration | Within 90-110% of USP acceptance limit | Chemically stable beyond expiration date | [7] |

| Expired Injectable Solution (Room Temperature Storage) | Nearly 30 years | >90% of labeled Naloxone | Slow degradation correlated with storage time |

Photostability

Naloxone is known to be sensitive to light, and protection from light is crucial to prevent degradation.

Table 3: Summary of Photostability Studies on Naloxone Hydrochloride Solution (0.2 mg/mL in 0.9% Sodium Chloride)

| Light Source | Duration | Temperature | Degradation | Reference |

| Artificial Light | 192 hours | Room Temperature | Up to 5.26% | [8] |

| Sunlight | 192 hours | Room Temperature | Up to 15.08% | [8] |

Stability in Solution

Naloxone has been shown to be stable in various solutions, particularly for short-term storage, which is relevant for its use as an analytical standard.

Table 4: Short-Term Stability of Naloxone in Admixtures

| Admixture | Storage Temperature | Duration | Initial Concentration | % Remaining | Reference |

| Morphine Sulphate in 0.9% NaCl | 22°C (Room Temp) | 72 hours | 4, 12.5, and 25 µg/mL | >90% | [9] |

| Morphine Sulphate in 0.9% NaCl | 4°C (Refrigerated) | 30 days | 4, 12.5, and 25 µg/mL | >90% | [9] |

| Fentanyl in 0.9% NaCl | 4°C and 25°C | 72 hours | 4 µg/mL | >98% | [10] |

The Impact of Deuteration on Stability: The Kinetic Isotope Effect

The substitution of hydrogen with deuterium can enhance the chemical and metabolic stability of a molecule. This phenomenon, known as the kinetic isotope effect, is due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Breaking the C-D bond requires more energy, thus slowing down reactions where C-H bond cleavage is the rate-limiting step, such as oxidation. This suggests that this compound is likely to be more resistant to degradation than Naloxone.

References

- 1. caymanchem.com [caymanchem.com]

- 2. alkalisci.com [alkalisci.com]

- 3. The effects of heat and freeze-thaw cycling on naloxone stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The effects of heat and freeze-thaw cycling on naloxone stability | Brandeis Opioid Resource Connector [opioid-resource-connector.org]

- 6. The effects of heat and freeze-thaw cycling on naloxone stability | Substance Use Health Network [substanceusehealth.ca]

- 7. Chemical stability of naloxone products beyond their labeled expiration dates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Compatibility and Stability of Morphine Sulphate and Naloxone Hydrochloride in 0.9% Sodium Chloride for Injection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

Isotopic Purity Requirements for Naloxone-d5 in Quantitative Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the isotopic purity requirements for Naloxone-d5 when used as an internal standard (IS) in quantitative bioanalysis. Ensuring the quality and purity of stable isotope-labeled internal standards (SIL-IS) is critical for the accuracy, precision, and reliability of bioanalytical methods, particularly those submitted for regulatory review.

Introduction: The Role of this compound in Quantitative Analysis

Naloxone is a potent opioid receptor antagonist used to reverse the effects of opioid overdose.[1][2][3] In pharmacokinetic and toxicokinetic studies, accurate quantification of naloxone in biological matrices is essential. This is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies on the use of an internal standard to correct for variability during sample processing and analysis.[4][5][6]

This compound, a deuterated analog of naloxone, is the preferred internal standard for this purpose.[7][8][9] Ideally, a SIL-IS is chemically identical to the analyte and will co-elute chromatographically, thus experiencing the same extraction efficiency, matrix effects (ion suppression or enhancement), and ionization variability.[10][11] The mass difference allows the mass spectrometer to distinguish between the analyte (naloxone) and the internal standard (this compound). However, the effectiveness of this approach is fundamentally dependent on the isotopic purity of the SIL-IS.

Regulatory Framework and General Requirements

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) do not specify an absolute numerical requirement (e.g., >99.5%) for the isotopic purity of internal standards. Instead, their guidelines focus on the overall performance and reliability of the bioanalytical method.[12][13]

The core principle is that the internal standard must not contain impurities that interfere with the quantification of the analyte.[14] This includes both chemical impurities and isotopic impurities. Regulatory guidance emphasizes the need for well-characterized reference standards and internal standards.[13][15] The FDA has issued citations to laboratories for not adequately monitoring internal standard responses, highlighting the regulatory scrutiny in this area.[11][16]

Table 1: Summary of Regulatory Expectations for Internal Standards

| Guideline Aspect | FDA & EMA Recommendations |

| Suitability | A suitable internal standard should be used for all calibration standards, QCs, and study samples.[13] |

| Characterization | The quality (e.g., purity, identity) of the reference standard and the suitability of the IS must be ensured.[13] |

| Interference | The IS should be free from impurities that interfere with the analyte's measurement. Its mass transitions should not interfere with the analyte's transitions.[14] |

| Method Validation | The bioanalytical method must be fully validated for selectivity, accuracy, precision, and matrix effects to demonstrate its suitability for the intended purpose.[12][13] |

| SIL-IS Preference | Stable isotope-labeled internal standards are considered the "gold standard" and are recommended whenever possible for regulated small molecule LC-MS/MS analysis.[11][17] |

The Critical Impact of Isotopic Purity

Isotopic purity refers to the percentage of the SIL-IS that is fully labeled with the desired number of stable isotopes (in this case, five deuterium atoms).[18] Impurities in this context are molecules with fewer than five deuterium atoms (d0 to d4).

The most critical isotopic impurity is the undeuterated (d0) form, which is mass-identical to the native analyte. The presence of d0 Naloxone in the this compound internal standard will contribute to the signal measured for the actual analyte, leading to a positive bias and an overestimation of the naloxone concentration. This effect is most pronounced at the Lower Limit of Quantitation (LLOQ), where it can artificially inflate the signal and compromise assay sensitivity.[18]

Another key consideration is the mass shift. The five deuterium atoms in this compound provide a mass shift of +5 Da. This is generally sufficient to prevent interference from the natural isotopic abundance of naloxone (primarily ¹³C), ensuring clear mass spectrometric separation.[18]

Figure 1. Logical relationship between isotopic purity and analytical accuracy.

Quantitative Data and Acceptance Criteria

While no official limits are mandated, industry best practices suggest that the isotopic purity of a deuterated internal standard should be as high as possible, typically ≥98% . The contribution of the d0 isotopologue in the internal standard solution to the analyte's LLOQ signal should ideally be less than 5%.

Table 2: Typical Isotopic Purity Specifications for High-Quality this compound

| Isotopologue | Description | Typical Abundance (%) | Contribution to Analyte Signal |

| d5 | Fully deuterated Naloxone | ≥98.0 | None (This is the IS signal) |

| d4 | Contains 4 deuterium atoms | <2.0 | Negligible |

| d3 | Contains 3 deuterium atoms | <0.5 | Negligible |

| d2 | Contains 2 deuterium atoms | <0.1 | Negligible |

| d1 | Contains 1 deuterium atom | <0.1 | Negligible |

| d0 | Undeuterated Naloxone | <0.1 | Direct interference; must be minimized |

Note: These values are representative and should be confirmed for each new batch of internal standard via experimental assessment.

Experimental Protocols

Protocol: Assessment of Isotopic Purity of this compound

Objective: To determine the isotopic distribution and confirm the purity of a this compound reference standard.

Methodology:

-

Standard Preparation: Prepare a high-concentration solution of this compound (e.g., 1 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) or a standard triple quadrupole mass spectrometer.

-

Infusion: Directly infuse the standard solution into the mass spectrometer to ensure a strong, stable signal.

-

MS Acquisition: Acquire a full-scan mass spectrum in positive ion mode over a mass range that includes the molecular ions for Naloxone (m/z ~328) and this compound (m/z ~333).

-

Data Analysis:

-

Identify the monoisotopic peak for the fully labeled this compound.

-

Measure the peak intensities for all relevant isotopologues (d0 through d5).

-

Calculate the relative abundance of each isotopologue as a percentage of the total ion current for all Naloxone-related species.

-

Confirm that the isotopic purity meets the pre-defined acceptance criteria (e.g., Table 2).

-

Protocol: Quantitative Analysis of Naloxone using this compound IS

Objective: To accurately quantify Naloxone in a biological matrix (e.g., human plasma).

Methodology:

-

Sample Preparation:

-

Thaw plasma samples, calibration standards, and quality control (QC) samples.

-

Aliquot 100 µL of each sample into a 96-well plate.

-

Add 25 µL of the this compound internal standard working solution to every well (except blank matrix).

-

-

Extraction:

-

Perform protein precipitation by adding 300 µL of acetonitrile to each well.

-

Mix thoroughly and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean plate for analysis.

-

-

LC-MS/MS Analysis:

-

LC System: Use a reverse-phase C18 column with a gradient elution (e.g., mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

MS/MS System: Operate in Multiple Reaction Monitoring (MRM) mode.

-

Naloxone Transition: e.g., Q1: 328.2 m/z -> Q3: 212.1 m/z

-

This compound Transition: e.g., Q1: 333.2 m/z -> Q3: 217.1 m/z

-

-

-

Data Processing:

-

Integrate the peak areas for both the analyte (Naloxone) and the internal standard (this compound).

-

Calculate the Peak Area Ratio (PAR) = Analyte Area / IS Area.

-

Construct a calibration curve by plotting the PAR against the nominal concentration for the calibration standards.

-

Determine the concentration of naloxone in QC and unknown samples by interpolating their PAR values from the calibration curve.

-

Figure 2. Standard workflow for quantitative analysis using a SIL-IS.

Naloxone Signaling Pathway

Naloxone functions as a competitive antagonist at opioid receptors, with the highest affinity for the mu (μ)-opioid receptor.[2][19] By binding to this receptor, it blocks the actions of opioid agonists (like morphine or heroin), thereby reversing opioid-induced respiratory depression. The diagram below illustrates this mechanism.

Figure 3. Naloxone's mechanism of action at the mu-opioid receptor.

Conclusion

The use of this compound as an internal standard is a cornerstone of modern bioanalytical methods for quantifying naloxone. While regulatory agencies do not impose a strict numerical value for isotopic purity, the onus is on the analytical laboratory to demonstrate that the internal standard is fit for purpose. This is achieved through rigorous method validation and by ensuring the isotopic purity is sufficiently high (typically ≥98%) to prevent crosstalk and interference with the analyte. Verifying the isotopic distribution of each new batch of this compound is a critical step in maintaining the integrity and accuracy of quantitative data in both research and regulated drug development environments.

References

- 1. PathWhiz [pathbank.org]

- 2. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 3. Naloxone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. nebiolab.com [nebiolab.com]

- 7. caymanchem.com [caymanchem.com]

- 8. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 9. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. ema.europa.eu [ema.europa.eu]

- 14. cerilliant.com [cerilliant.com]

- 15. tandfonline.com [tandfonline.com]

- 16. fda.gov [fda.gov]

- 17. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 18. avantiresearch.com [avantiresearch.com]

- 19. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Certified Naloxone-d5 Reference Standards for Researchers

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of commercially available certified Naloxone-d5 reference standards. This document outlines the key specifications from various suppliers, details experimental protocols for its use, and visualizes critical workflows and signaling pathways.

Commercial Availability and Specifications

Certified this compound (CAS Number: 1261079-38-2) is a deuterated analog of Naloxone, widely used as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for pharmacokinetic studies, forensic analysis, and clinical toxicology.[1][2][3] Several reputable commercial suppliers provide this compound as a certified reference material (CRM) or a reference material (RM), often manufactured and tested under ISO/IEC 17025 and ISO 17034 standards.[3]

Below is a summary of quantitative data from prominent suppliers:

| Supplier | Product Format | Concentration | Purity | Isotopic Enrichment | Solvent | Certification |

| Cayman Chemical | Neat Solid / Solution | 1 mg/mL | ≥98% | Not Specified | Methanol | ISO/IEC 17025, ISO 17034 |

| Cerilliant (MilliporeSigma) | Solution | 100 µg/mL, 1.0 mg/mL | Not Specified | Not Specified | Methanol | Certified Reference Material |

| LGC Standards | Neat Solid | Not Applicable | >95% (HPLC) | Not Specified | Not Applicable | Not Specified |

| Acanthus Research | Neat Solid | Not Applicable | Not Specified | Not Specified | Not Applicable | Not Specified |

| Simson Pharma | Neat Solid | Not Applicable | Not Specified | Not Specified | Not Applicable | Accompanied by Certificate of Analysis |

| Sussex Research | Not Specified | Not Specified | >95% (HPLC) | >95% | Not Applicable | Not Specified |

Logical Workflow for Certification of this compound Reference Standard

The certification of a reference material like this compound is a meticulous process governed by international standards to ensure its accuracy, purity, and traceability. The following diagram illustrates the logical workflow involved in the certification process.

Naloxone Signaling Pathway

Naloxone is a competitive antagonist at opioid receptors, with the highest affinity for the mu (µ)-opioid receptor.[4] Its mechanism of action involves blocking the effects of opioids like heroin and morphine, thereby reversing opioid-induced respiratory depression. The diagram below illustrates the simplified signaling pathway of Naloxone.

Experimental Protocol: Quantification of Naloxone in Plasma using LC-MS/MS with this compound as an Internal Standard

This section provides a detailed methodology for the quantification of Naloxone in a biological matrix, a common application for certified this compound. This protocol is a composite based on methodologies described in the scientific literature.[5][6][7]

1. Objective: To accurately quantify the concentration of Naloxone in plasma samples using a validated LC-MS/MS method with this compound as the internal standard.

2. Materials and Reagents:

-

Naloxone certified reference standard

-

This compound certified reference standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ammonium formate

-

Ultrapure water

-

Control plasma

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 50 mm x 2.1 mm, 5 µm)

4. Standard and Sample Preparation:

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Naloxone and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Naloxone stock solution with methanol:water (50:50) to prepare calibration standards at concentrations ranging from 0.1 ng/mL to 100 ng/mL.

-

Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with methanol:water (50:50).

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 20 µL of the internal standard working solution (10 ng/mL this compound).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase.

-

5. LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (example):

-

Naloxone: Q1 (Precursor Ion) -> Q3 (Product Ion)

-

This compound: Q1 (Precursor Ion) -> Q3 (Product Ion) (Note: Specific MRM transitions should be optimized for the instrument used.)

-

-

6. Data Analysis and Quantification:

-

Construct a calibration curve by plotting the peak area ratio of Naloxone to this compound against the concentration of the calibration standards.

-

Determine the concentration of Naloxone in the plasma samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the typical experimental workflow for the quantification of Naloxone in a biological sample using a certified this compound internal standard.

References

- 1. cerilliant.com [cerilliant.com]

- 2. cerilliant.com [cerilliant.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 5. Development and validation of a sensitive LC/MS/MS method for the simultaneous determination of naloxone and its metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of a bioanalytical method for the simultaneous determination of heroin, its main metabolites, naloxone and naltrexone by LC-MS/MS in human plasma samples: Application to a clinical trial of oral administration of a heroin/naloxone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of Naloxone in Plasma by LC-MS/MS Using Naloxone-d5 as an Internal Standard

Application Note and Protocol

Introduction

Naloxone is a potent opioid receptor antagonist that is widely used to reverse the effects of opioid overdose. Accurate and reliable quantification of naloxone in biological matrices, such as plasma, is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. This document provides a detailed protocol for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of naloxone in plasma, utilizing its deuterated analog, Naloxone-d5, as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

The method employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). This method is intended for use by researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for naloxone quantification.

Experimental Protocols

Materials and Reagents

-

Naloxone hydrochloride (analytical standard)

-

This compound (internal standard)[1]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)

-

Triple quadrupole mass spectrometer with an electrospray ionization source

-

Analytical column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 5 µm)[2]

-

Syringe filters (0.22 µm)

-

Microcentrifuge tubes

-

Analytical balance

-

Vortex mixer

-

Pipettes

Preparation of Standard and Quality Control Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve naloxone hydrochloride and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the naloxone primary stock solution with 50:50 (v/v) methanol:water to create working standard solutions at desired concentrations for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

-

Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 0.1 to 100 ng/mL. Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation Protocol (Protein Precipitation)

-

Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for the blank matrix).

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

A gradient elution program is recommended for the chromatographic separation.

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 5 µm)[2] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 1.0 | |

| 2.0 | |

| 2.1 | |

| 4.0 |

Mass Spectrometry (MS) Conditions

The mass spectrometer should be operated in the positive electrospray ionization mode (ESI+) with multiple reaction monitoring (MRM).

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Instrument Dependent |

Data Presentation

The following table summarizes the optimized MRM transitions and collision energies for the quantification of naloxone and its internal standard, this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Naloxone | 328.1 | 310.1 | 35 |

| 328.1 | 252.1 | 45 | |

| This compound | 333.1 | 315.1 | 35 |

| 333.1 | 257.1 | 45 |

Method Validation

The developed method should be validated according to the relevant regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. The validation should assess the following parameters:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of naloxone and this compound in blank plasma samples.

-

Linearity and Range: The calibration curve should demonstrate a linear relationship between the peak area ratio (analyte/internal standard) and the concentration of the analyte over the specified range. A correlation coefficient (r²) of >0.99 is desirable.

-

Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the lower limit of quantification, LLOQ).

-

Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and internal standard should be evaluated to ensure that it does not compromise the accuracy of the method.

-

Recovery: The efficiency of the extraction procedure for both naloxone and this compound from the plasma matrix.

-

Stability: The stability of naloxone in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Visualization

Caption: Experimental workflow for naloxone quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of naloxone in plasma using LC-MS/MS with this compound as an internal standard. The described method is sensitive, specific, and robust, making it suitable for a wide range of applications in clinical and research settings. Adherence to the outlined procedures and proper method validation will ensure the generation of high-quality, reliable data for pharmacokinetic and other quantitative studies of naloxone.

References

Application Note: Quantitative Analysis of Naloxone in Plasma by LC-MS/MS using Naloxone-d5 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of naloxone in human plasma using a rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Naloxone-d5, ensures high accuracy and precision. The described methodology includes a straightforward sample preparation procedure, optimized chromatographic conditions, and mass spectrometric parameters for reliable quantification. This method is suitable for pharmacokinetic studies, drug monitoring, and other research applications requiring the precise measurement of naloxone in a biological matrix.

Introduction

Naloxone is a potent and specific opioid antagonist widely used to reverse the effects of opioid overdose.[1][2] It acts as a competitive antagonist at mu (µ), kappa (κ), and delta (δ) opioid receptors in the central nervous system, with the highest affinity for the µ-receptor.[3][4] By displacing opioids from these receptors, naloxone rapidly restores normal respiratory function.[1] Accurate and reliable quantification of naloxone in plasma is crucial for pharmacokinetic and pharmacodynamic studies. This application note details a validated LC-MS/MS method for the determination of naloxone in plasma, employing this compound as the internal standard to correct for matrix effects and procedural variability.[5]

Naloxone Signaling Pathway

Naloxone functions by competitively inhibiting the action of opioids at their receptors. In the presence of an opioid agonist, the G-protein coupled opioid receptor is activated, leading to downstream effects such as analgesia and respiratory depression. Naloxone blocks this activation, thereby reversing the opioid effects.

Experimental Protocol

This protocol is based on established methods for the quantitative analysis of naloxone in plasma and follows the general principles of bioanalytical method validation as outlined by the FDA.[6][7][8][9]

Materials and Reagents

-

Naloxone hydrochloride (Reference Standard)

-

This compound (Internal Standard)[5]

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic acid (LC-MS Grade)

-

Ammonium hydroxide

-

Ethyl acetate

-

Water (Ultrapure)

-

Human plasma (K2-EDTA)

-

Solid Phase Extraction (SPE) Cartridges (e.g., Mixed-mode Cation Exchange) or Liquid-Liquid Extraction (LLE) apparatus

Instrumentation

-

Liquid Chromatograph (LC) system capable of gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 50 x 2.1 mm, 3 µm)[10]

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of naloxone and this compound in methanol.

-

Working Standard Solutions: Serially dilute the naloxone primary stock solution with 50:50 methanol:water to prepare working standards for calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with 50:50 methanol:water to achieve a final concentration of 5 ng/mL.

Sample Preparation

A validated sample preparation procedure is critical for accurate results. Both Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used methods.[11][12]

A. Solid Phase Extraction (SPE) Protocol

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Equilibration: Equilibrate the cartridges with 1 mL of an appropriate buffer (e.g., 0.1 M phosphate buffer, pH 6.0).[13]

-

Loading: To 200 µL of plasma, add 20 µL of the IS working solution (5 ng/mL). Vortex briefly. Load the sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., 2% formic acid in methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

B. Liquid-Liquid Extraction (LLE) Protocol [10]

-

To 200 µL of plasma, add 20 µL of the IS working solution (5 ng/mL).

-

Add 50 µL of 5% ammonium hydroxide solution.

-

Add 1 mL of ethyl acetate and vortex for 5 minutes.[11]

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

Chromatographic Conditions

| Parameter | Value |

| LC System | Standard HPLC or UHPLC system |

| Column | C18, 50 x 2.1 mm, 3 µm[10] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp. | 10°C |

Mass Spectrometric Conditions

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[10][14] |

| Scan Type | Multiple Reaction Monitoring (MRM)[10][14] |

| Ion Spray Voltage | 4500 V |

| Temperature | 500°C |

| Curtain Gas | 20 psi |

| Collision Gas | Medium |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

MRM Transitions

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Naloxone | 328.2 | 310.2 |

| This compound | 333.2 | 315.2 |

Note: Collision energies and other compound-dependent parameters should be optimized for the specific instrument used.

Experimental Workflow

The overall workflow for the quantitative analysis of naloxone in plasma is depicted below.

Results and Discussion

The described method should be validated according to regulatory guidelines to ensure its reliability for the intended application.[6][7][8][9] Key validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability.

Linearity

The calibration curve for naloxone should be linear over the desired concentration range. A typical calibration range for naloxone in plasma is 0.025 to 2 ng/mL.[15] The coefficient of determination (r²) should be ≥ 0.995.

Table 1: Representative Calibration Curve Data

| Concentration (ng/mL) | Peak Area Ratio (Naloxone/Naloxone-d5) |

| 0.025 | Example Value |

| 0.05 | Example Value |

| 0.1 | Example Value |

| 0.25 | Example Value |

| 0.5 | Example Value |

| 1.0 | Example Value |

| 2.0 | Example Value |

Accuracy and Precision

The accuracy and precision of the method should be evaluated using QC samples at low, medium, and high concentrations. The intra- and inter-day precision should be ≤ 15% (≤ 20% at the Lower Limit of Quantification, LLOQ), and the accuracy should be within 85-115% (80-120% at the LLOQ).[14]

Table 2: Representative Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |

| LLOQ | 0.025 | < 20% | ± 20% | < 20% | ± 20% |

| Low | 0.075 | < 15% | ± 15% | < 15% | ± 15% |

| Medium | 0.75 | < 15% | ± 15% | < 15% | ± 15% |

| High | 1.5 | < 15% | ± 15% | < 15% | ± 15% |

Recovery and Matrix Effect

The extraction recovery of naloxone from plasma and the matrix effect should be assessed. The use of a stable isotope-labeled internal standard like this compound helps to compensate for variability in recovery and matrix effects.[10]

Table 3: Representative Recovery and Matrix Effect Data

| QC Level | Extraction Recovery (%) | Matrix Effect (%) |

| Low | > 60% | 85-115% |

| High | > 60% | 85-115% |

Stability

The stability of naloxone in plasma should be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.

Table 4: Representative Stability Data

| Stability Condition | Duration | Stability (% of Nominal) |

| Bench-top (Room Temp) | 4 hours | 85-115% |

| Freeze-Thaw Cycles | 3 cycles | 85-115% |

| Long-term (-20°C) | 30 days | 85-115% |

| Long-term (-80°C) | 90 days | 85-115% |

Conclusion

The LC-MS/MS method described in this application note provides a robust and reliable approach for the quantitative determination of naloxone in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making the method suitable for a wide range of research applications, including pharmacokinetic and bioequivalence studies. The detailed protocol for sample preparation and instrumental analysis, along with the expected performance characteristics, serves as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development.

References

- 1. Quantification of Naloxone in human EDTA-k2 plasma using LC-MS/MS â Vitas Analytical Services [vitas.no]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 4. Naloxone - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]

- 7. fda.gov [fda.gov]

- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 9. FDA News: Issue 21-1, November 2022 [ascpt.org]

- 10. Simultaneous determination of buprenorphine, norbuprenorphine and naloxone in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative and pharmacokinetic analysis of naloxone in plasma using high-performance liquid chromatography with electrochemical detection and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Development and validation of a sensitive LC/MS/MS method for the simultaneous determination of naloxone and its metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of naloxone and nornaloxone (noroxymorphone) by high-performance liquid chromatography-electrospray ionization- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Naloxone in Human Urine using Naloxone-d5 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction Naloxone is an opioid receptor antagonist used to reverse the effects of opioid overdose. Monitoring its concentration in urine is crucial for clinical and forensic toxicology, as well as in opioid abuse treatment programs to ensure compliance.[1] This application note describes a robust and sensitive method for the quantitative analysis of naloxone in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol utilizes Naloxone-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Principle The method involves enzymatic hydrolysis of urine samples to deconjugate naloxone from its glucuronidated metabolites, followed by solid-phase extraction (SPE) for sample cleanup and concentration. The extracted analytes are then separated by reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of naloxone to that of the internal standard, this compound.

Experimental Protocols

1. Materials and Reagents

-

Naloxone and this compound standards (e.g., from Cerilliant)[2][3]

-

β-glucuronidase (from Red Abalone)[4]

-

Phosphate buffer (0.1 M, pH 6.0)

-

Acetate buffer (pH 5.0)

-

Methanol, Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode)[5][6]

-

Human urine (drug-free for calibration and quality control)

2. Preparation of Standards and Quality Controls

-

Prepare stock solutions of naloxone and this compound in methanol.

-

Prepare working standard solutions of naloxone by serial dilution of the stock solution to create calibration standards. A typical calibration range is 10 to 1000 ng/mL.[4][5]

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 10 ng/mL).[7]

-

Prepare Quality Control (QC) samples by spiking drug-free urine with known concentrations of naloxone (low, medium, and high).

3. Sample Preparation

-

To 1 mL of urine sample (calibrator, QC, or unknown), add 100 µL of the working internal standard solution (this compound).[7]

-

Add 1 mL of acetate buffer (pH 5) and 50 µL of β-glucuronidase.[4]

-

Vortex the mixture for 30 seconds and incubate at 65°C for 1 hour to ensure complete hydrolysis of glucuronide conjugates.[4][8]

-

Allow the samples to cool to room temperature.

-

Add 3 mL of 0.1 M phosphate buffer (pH 6) and vortex.[4]

-

Centrifuge the samples at 3000 rpm for 10 minutes.[4]

-

Load the supernatant onto a pre-conditioned mixed-mode SPE cartridge.[4][5]

-

Wash the cartridge with deionized water, 1.0 M acetic acid, and methanol.[4]

-

Dry the cartridge under vacuum.[4]

-

Elute the analytes with a mixture of methylene chloride, isopropanol, and ammonium hydroxide.[4]

-

Evaporate the eluate to dryness under a stream of nitrogen at 35-40°C.[4]

-

Reconstitute the residue in 50-100 µL of the mobile phase.[7]

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Tandem Mass Spectrometry (MS/MS):

Data Presentation

Table 1: Method Validation Parameters for Naloxone Quantification

| Parameter | Result | Reference |

| Linearity Range | 10 - 1000 ng/mL | [4][5] |

| Correlation Coefficient (r²) | > 0.999 | [5] |

| Limit of Detection (LOD) | 0.5 ng/mL | [5] |

| Limit of Quantification (LOQ) | 1.0 ng/mL | [5] |

| Intraday Precision (%RSD) | < 8% | [5] |

| Interday Precision (%RSD) | < 10% | [5] |

| Accuracy (Bias) | Within 15% of target | [6][9] |

| Recovery | > 90% | [5] |

| Matrix Effects | < 6% | [5] |

Table 2: Example LC Gradient Program

| Time (min) | % Mobile Phase B (Acetonitrile with 0.1% Formic Acid) |

| 0.0 | 5 |

| 0.5 | 5 |

| 4.0 | 90 |

| 4.1 | 5 |

| 5.0 | 5 |

| Note: This is an example gradient and should be optimized for the specific column and system used.[4] |

Mandatory Visualization

Caption: Workflow for Naloxone quantification in urine.

References

- 1. Will naloxone show up on a drug test? [drugs.com]

- 2. cerilliant.com [cerilliant.com]

- 3. kinampark.com [kinampark.com]

- 4. researchgate.net [researchgate.net]

- 5. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 6. Determination of naloxone and nornaloxone (noroxymorphone) by high-performance liquid chromatography-electrospray ionization- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wsp.wa.gov [wsp.wa.gov]

- 8. imcstips.com [imcstips.com]

- 9. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 10. Determination of buprenorphine, norbuprenorphine, naloxone, and their glucuronides in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

Application Notes and Protocols for Naloxone Analysis Using a Deuterated Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of naloxone for quantitative analysis, with a particular focus on the use of a deuterated internal standard (e.g., naloxone-d5). The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of naloxone in complex biological matrices by compensating for variability in sample preparation and instrument response.

Introduction

Naloxone is a competitive opioid receptor antagonist that is widely used to reverse the effects of opioid overdose.[1][2] Accurate and reliable quantification of naloxone in biological samples such as plasma, urine, and tissue homogenates is essential for pharmacokinetic studies, clinical monitoring, and forensic toxicology. This application note details three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), providing step-by-step protocols and comparative data to aid in method selection and development. The inclusion of a deuterated internal standard, such as this compound, is a key component of the described methodologies to ensure the highest quality analytical results.[3]

Signaling Pathway of Naloxone

Naloxone primarily acts as an antagonist at the mu (µ), kappa (κ), and to a lesser extent, delta (δ) opioid receptors in the central nervous system. By competitively binding to these receptors, naloxone displaces opioid agonists, thereby reversing their pharmacological effects, including respiratory depression.[1]

Caption: Naloxone Signaling Pathway. This diagram illustrates how naloxone competitively antagonizes opioid receptors, blocking the downstream signaling cascade initiated by opioid agonists and reversing their effects.

Experimental Protocols

The choice of sample preparation technique depends on factors such as the sample matrix, required sensitivity, sample throughput, and available equipment. The following protocols are generalized and may require optimization for specific applications.

Solid-Phase Extraction (SPE)

SPE is a highly selective method that can provide excellent sample cleanup and concentration, leading to low matrix effects and high sensitivity. Mixed-mode cation exchange cartridges are commonly used for the extraction of naloxone.[4][5][6]

Materials:

-

Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

-

Biological sample (e.g., plasma, urine)

-

This compound internal standard solution

-

0.1 M Phosphate buffer (pH 6.0)

-

Methanol

-

Acetonitrile

-

Ammonium hydroxide (5% in water)

-

Elution solvent: Dichloromethane/Isopropanol/Ammonium Hydroxide (e.g., 78:20:2 v/v/v)

-

Centrifuge

-

SPE vacuum manifold or positive pressure processor

Protocol:

-

Sample Pre-treatment: To 1 mL of the biological sample, add a known amount of this compound internal standard. Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex to mix.

-

Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry.

-

Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

-

Washing:

-

Wash the cartridge with 2 mL of 0.1 M phosphate buffer (pH 6.0).

-

Wash the cartridge with 2 mL of acetonitrile.

-

-

Elution: Elute the analytes with 2 mL of the elution solvent.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Caption: Solid-Phase Extraction (SPE) Workflow. A typical workflow for the extraction of naloxone from biological samples using SPE.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is a cost-effective method suitable for a wide range of sample volumes.

Materials:

-

Biological sample (e.g., plasma, urine)

-

This compound internal standard solution

-

Extraction solvent (e.g., Ethyl acetate, Methyl tert-butyl ether (MTBE))

-

Aqueous buffer (e.g., 0.1 M Ammonium hydroxide)

-

Centrifuge

-

Vortex mixer

Protocol:

-

Sample Preparation: To 1 mL of the biological sample in a centrifuge tube, add a known amount of this compound internal standard.

-

pH Adjustment: Add 100 µL of 0.1 M Ammonium hydroxide to basify the sample. Vortex briefly.

-

Extraction: Add 3 mL of the extraction solvent (e.g., ethyl acetate). Cap the tube and vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Collection: Carefully transfer the upper organic layer to a clean tube.

-

Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[7]

Protein Precipitation (PPT)

PPT is the simplest and fastest sample preparation method, making it ideal for high-throughput analysis. However, it provides the least sample cleanup, which may lead to more significant matrix effects.

Materials:

-

Biological sample (e.g., plasma)

-

This compound internal standard solution

-

Precipitating agent (e.g., Acetonitrile, Methanol)

-

Centrifuge

-

Vortex mixer

Protocol:

-

Sample Preparation: To 100 µL of the biological sample in a microcentrifuge tube, add a known amount of this compound internal standard.

-

Precipitation: Add 300 µL of cold acetonitrile. Vortex vigorously for 1 minute to precipitate the proteins.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if concentration is needed.[8]

Data Presentation

The following tables summarize typical performance characteristics for the different sample preparation techniques for naloxone analysis. Values are indicative and may vary depending on the specific matrix, instrumentation, and method optimization.

Table 1: Comparison of Sample Preparation Techniques for Naloxone Analysis

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |

| Selectivity | High | Moderate | Low |

| Recovery | High ( > 85%) | Moderate to High (70-90%) | High ( > 90%) |

| Matrix Effects | Low | Low to Moderate | High |

| Throughput | Low to Moderate | Moderate | High |

| Cost per Sample | High | Low | Low |

| Automation Potential | High | Moderate | High |

Table 2: Quantitative Performance Data for Naloxone Analysis

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |

| Lower Limit of Quantification (LLOQ) | 0.025 - 0.5 ng/mL[4][9] | 0.1 - 1 ng/mL | 0.2 - 5 ng/mL[8] |

| Recovery of Naloxone | ~90% | 69.2%[4][6] | >95% |

| Recovery of this compound | ~90% | Not specified | >95% |

| Intra-day Precision (%RSD) | < 10% | < 15% | < 15% |

| Inter-day Precision (%RSD) | < 10% | < 15% | < 15% |

| Accuracy (%Bias) | ± 10% | ± 15% | ± 15% |

Conclusion

The choice of sample preparation technique for naloxone analysis should be guided by the specific requirements of the assay.

-

Solid-Phase Extraction is recommended for applications requiring the highest sensitivity and selectivity, such as regulated bioanalysis.

-

Liquid-Liquid Extraction offers a balance between cost, selectivity, and performance.

-

Protein Precipitation is the method of choice for high-throughput screening and applications where lower sensitivity can be tolerated.

Regardless of the method chosen, the use of a deuterated internal standard like this compound is essential for achieving accurate and reliable quantitative results in the analysis of naloxone in biological matrices.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Quantification of Naloxone in human EDTA-k2 plasma using LC-MS/MS â Vitas Analytical Services [vitas.no]

- 3. kinampark.com [kinampark.com]

- 4. Determination of naloxone and nornaloxone (noroxymorphone) by high-performance liquid chromatography-electrospray ionization- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of a sensitive LC/MS/MS method for the simultaneous determination of naloxone and its metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of buprenorphine, norbuprenorphine, naloxone, and their glucuronides in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Naloxone-d5 in Pharmacokinetic Studies of Naloxone

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Naloxone-d5 as an internal standard in the pharmacokinetic studies of naloxone. It includes detailed experimental protocols for the quantification of naloxone in biological matrices, a summary of key pharmacokinetic parameters, and visualizations of relevant pathways and workflows.

Introduction

Naloxone is a potent opioid receptor antagonist used to reverse the effects of opioid overdose. Understanding its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing its therapeutic use. Accurate quantification of naloxone in biological samples is fundamental to these studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] this compound, being structurally identical to naloxone with the exception of five deuterium atoms, co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby ensuring high accuracy and precision in quantification.[3][4]

Rationale for Using this compound

The use of a stable isotope-labeled internal standard like this compound is highly recommended by regulatory agencies for bioanalytical method development.[3] It effectively compensates for variability during sample preparation, chromatography, and mass spectrometric detection.[4][5] This leads to more reliable and reproducible pharmacokinetic data, which is essential for drug development and clinical studies.[]

Naloxone Metabolism

Naloxone is primarily metabolized in the liver. The main metabolic pathway is glucuronide conjugation, forming naloxone-3-glucuronide, which is the major metabolite.[7][8] Other metabolic routes include N-dealkylation and the reduction of the 6-keto group.[7] The metabolites are generally considered inactive.[9][10]

Caption: Metabolic pathway of Naloxone.

Experimental Protocols

The following protocols are synthesized from established methodologies for the quantification of naloxone in plasma using LC-MS/MS with this compound as an internal standard.[11][12][13]

4.1. Protocol 1: Protein Precipitation Method

This protocol is a rapid and straightforward method suitable for high-throughput analysis.

4.1.1. Materials

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Naloxone analytical standard

-

This compound internal standard (IS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

4.1.2. Equipment

-

Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Pipettes

4.1.3. Procedure

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of naloxone and this compound in methanol (e.g., 1 mg/mL).

-

Prepare a working solution of this compound (e.g., 100 ng/mL) in 50% methanol.

-

Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of naloxone working solution into blank plasma.

-

-

Sample Preparation:

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound working solution.

-

Vortex briefly.

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 column (e.g., 50 x 2.1 mm, 5 µm)[11]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Gradient: Start with 10% B, increase to 90% B over 2 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

-

-

MS/MS Conditions (Positive ESI):

-

Monitor the following MRM transitions:

-

Naloxone: m/z 328.2 → 212.2

-

This compound: m/z 333.2 → 217.2

-

-

Optimize collision energy and other source parameters for the specific instrument.

-

-

Caption: Workflow for Protein Precipitation Method.

4.2. Protocol 2: Solid-Phase Extraction (SPE) Method

This method provides a cleaner extract, reducing matrix effects, and is suitable for lower limits of quantification.

4.2.1. Materials

-

Same as Protocol 1, plus:

-

Mixed-mode SPE cartridges

-

Phosphate buffer (0.1 M, pH 6.0)

-

Elution solvent (e.g., ethyl acetate/isopropanol/ammonium hydroxide)

4.2.2. Equipment

-

Same as Protocol 1, plus:

-

SPE manifold

4.2.3. Procedure

-

Preparation of Solutions: As in Protocol 1.

-

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of this compound working solution and 500 µL of phosphate buffer.

-

Vortex.

-

-

Solid-Phase Extraction:

-

Condition the SPE cartridge with methanol followed by water and then phosphate buffer.

-

Load the sample onto the cartridge.

-

Wash the cartridge with water, followed by a weak organic solvent (e.g., 20% methanol).

-

Dry the cartridge.

-

Elute the analytes with the elution solvent.

-

Evaporate the eluate to dryness.

-

Reconstitute in mobile phase.

-

-

LC-MS/MS Analysis: As in Protocol 1.

References

- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cerilliant.com [cerilliant.com]

- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 7. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 8. Naloxone - Wikipedia [en.wikipedia.org]

- 9. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and validation of a sensitive LC/MS/MS method for the simultaneous determination of naloxone and its metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of a bioanalytical method for the simultaneous determination of heroin, its main metabolites, naloxone and naltrexone by LC-MS/MS in human plasma samples: Application to a clinical trial of oral administration of a heroin/naloxone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Naloxone in Human Plasma by GC-MS with Naloxone-d5 as an Internal Standard

Abstract

This application note presents a detailed protocol for the quantitative analysis of naloxone in human plasma using gas chromatography-mass spectrometry (GC-MS). The method employs a solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by chemical derivatization to enhance the volatility and thermal stability of naloxone for GC-MS analysis. Naloxone-d5 is utilized as an internal standard to ensure accuracy and precision. This method is intended for researchers, scientists, and drug development professionals requiring a reliable and robust analytical procedure for pharmacokinetic studies, drug monitoring, and forensic analysis.

Introduction

Naloxone is a potent opioid receptor antagonist widely used to counter the effects of opioid overdose. Accurate and sensitive quantification of naloxone in biological matrices is crucial for clinical and research purposes. Gas chromatography-mass spectrometry is a powerful analytical technique that offers high selectivity and sensitivity for the determination of drugs and their metabolites. However, due to the low volatility and polar nature of naloxone, a derivatization step is necessary to convert it into a form suitable for GC-MS analysis. This protocol details a complete workflow, including sample preparation, silylation, and GC-MS analysis in selected ion monitoring (SIM) mode for the quantification of naloxone.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This SPE protocol is adapted from established methods for the extraction of opioids from plasma.

-

Materials:

-

Mixed-mode SPE columns (e.g., Clean Screen® DAU or similar)

-

Human plasma samples

-

Naloxone and this compound standards

-

0.1 M Phosphate buffer (pH 6.0)

-

Methanol (HPLC grade)

-

Deionized water

-

Dichloromethane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Ammonium hydroxide

-

Nitrogen gas evaporator

-

-

Procedure:

-

Column Conditioning: Condition the SPE columns by sequentially passing 3 mL of methanol, 3 mL of deionized water, and 3 mL of 0.1 M phosphate buffer (pH 6.0) through the column. Do not allow the sorbent to dry between steps.

-

Sample Loading: To 1 mL of plasma sample, add 50 µL of this compound internal standard solution (concentration to be optimized based on the expected naloxone concentration range). Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex. Load the entire sample onto the conditioned SPE column.

-

Column Washing: Wash the column with 3 mL of deionized water, followed by 3 mL of 0.1 M acetate buffer (pH 4.0), and finally 3 mL of methanol. Dry the column under vacuum for 5-10 minutes.

-

Elution: Elute the analytes with 3 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (78:20:2 v/v/v).

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C. The dried extract is now ready for derivatization.

-

Derivatization: Silylation

Silylation is performed to replace the active hydrogens on the hydroxyl groups of naloxone with trimethylsilyl (TMS) groups, increasing its volatility.

-

Materials:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous) or Ethyl Acetate

-

Heating block or oven

-

-

Procedure:

-

To the dried extract from the SPE step, add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 70-80°C for 30 minutes to ensure complete derivatization.[1]

-

Cool the vial to room temperature before GC-MS analysis.

-

GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with a single quadrupole or ion trap analyzer.

-

GC Conditions (representative):

-

GC Column: HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 280°C.

-

Injection Volume: 1-2 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp 1: 15°C/min to 250°C.

-

Ramp 2: 30°C/min to 320°C, hold for 5 minutes.

-

-

Transfer Line Temperature: 280°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-